p-Toluic acid, isopropyl ester p-Toluic acid, isopropyl ester
Brand Name: Vulcanchem
CAS No.: 19277-55-5
VCID: VC21056069
InChI: InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3
SMILES: CC1=CC=C(C=C1)C(=O)OC(C)C
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

p-Toluic acid, isopropyl ester

CAS No.: 19277-55-5

Cat. No.: VC21056069

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

p-Toluic acid, isopropyl ester - 19277-55-5

Specification

CAS No. 19277-55-5
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name propan-2-yl 4-methylbenzoate
Standard InChI InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3
Standard InChI Key ONWRVKPIVJMSHO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)OC(C)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC(C)C

Introduction

Structural Identification and Nomenclature

p-Toluic acid, isopropyl ester, also known as propan-2-yl 4-methylbenzoate, is a chemical compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. The compound is an ester derivative of p-toluic acid, featuring an isopropyl group attached to the carboxylic acid functionality of p-toluic acid .

Structural Identifiers

The compound possesses several chemical identifiers that facilitate its cataloging and reference in chemical databases and literature:

Identifier TypeValue
CAS Number19277-55-5
PubChem CID230182
IUPAC Namepropan-2-yl 4-methylbenzoate
InChIInChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3
InChIKeyONWRVKPIVJMSHO-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C(=O)OC(C)C

Table 1: Chemical Identifiers of p-Toluic acid, isopropyl ester

Physical and Chemical Properties

The physical and chemical properties of p-Toluic acid, isopropyl ester determine its behavior in various chemical reactions and applications. While specific data on the isopropyl ester variant is somewhat limited in the provided sources, the compound's properties can be inferred from its structure and related compounds.

Physical Properties

As an ester derivative of p-toluic acid, this compound exhibits distinct physical characteristics that distinguish it from its parent acid:

PropertyValue
Molecular Weight178.23 g/mol
Physical StateLiquid at room temperature (inferred)
SolubilityLimited solubility in water; soluble in organic solvents (expected)

Table 2: Physical Properties of p-Toluic acid, isopropyl ester

Chemical Reactivity

The compound contains two key functional groups that define its chemical behavior:

  • The ester group (-COO-), which can undergo hydrolysis under acidic or basic conditions to yield p-toluic acid and isopropanol

  • The methyl group attached to the aromatic ring, which can undergo oxidation reactions under suitable conditions

The isopropyl esterification of p-toluic acid results in a compound with distinct physical and chemical properties compared to its parent acid, influencing its reactivity patterns and potential applications.

Synthesis and Production Methods

The synthesis of p-Toluic acid, isopropyl ester typically involves the esterification of p-toluic acid with isopropanol. This process can be approached through several synthetic routes, with acid-catalyzed esterification being the most common.

Acid-Catalyzed Esterification

The standard method involves the reaction of p-toluic acid with isopropanol in the presence of an acid catalyst:

ReactantsCatalystConditionsProductYield
p-Toluic acid + IsopropanolSulfuric acid or Hydrochloric acidHeat, refluxp-Toluic acid, isopropyl esterVariable (not specified in sources)

Table 3: Acid-Catalyzed Esterification Conditions

The reaction conditions, including temperature and catalyst choice, can significantly affect the yield and purity of the product. The process generally follows the mechanism of Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of p-toluic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol.

IndustryPotential Applications
PerfumeryFragrance component due to aromatic ester character
PharmaceuticalsIntermediate in pharmaceutical synthesis
Organic SynthesisPrecursor for synthesizing other organic compounds

Table 4: Potential Industrial Applications

Chemical Intermediates

The compound may serve as a precursor for synthesizing other organic compounds, particularly in reactions where the isopropyl ester functionality acts as a protecting group for the carboxylic acid moiety during multi-step syntheses.

Related Compounds and Chemical Transformations

Understanding p-Toluic acid, isopropyl ester requires contextualizing it within its chemical family and examining its relationships to other compounds.

Parent and Related Compounds

CompoundRelationship to p-Toluic acid, isopropyl ester
p-Toluic acid (4-methylbenzoic acid)Parent carboxylic acid
p-MethylbenzaldehydeReduction product of parent acid
Terephthalic acidOxidation product of p-toluic acid

Table 5: Related Compounds

Chemical Transformations

The p-toluic acid family, including its isopropyl ester, can participate in various chemical transformations:

  • Hydrolysis of the ester yields p-toluic acid and isopropanol

  • Oxidation of the methyl group can lead to derivatives of terephthalic acid

  • The compound may participate in oxidation pathways similar to those observed with p-cymene

For context, research has shown that p-toluic acid can be obtained from the oxidation of p-cymene through specific catalytic processes. The major pathway involves initial oxidation of the benzylic position of the isopropyl group to afford p-cymene hydroperoxide, followed by further oxidation steps that ultimately produce p-toluic acid with loss of formaldehyde equivalents .

Analytical Characterization

Various analytical techniques can be employed to identify and characterize p-Toluic acid, isopropyl ester in research and quality control contexts.

Spectroscopic Methods

Standard spectroscopic methods would typically include:

  • NMR Spectroscopy (¹H and ¹³C)

  • IR Spectroscopy (identifying the ester carbonyl stretch)

  • Mass Spectrometry

Chromatographic Analysis

Chromatographic techniques like HPLC or GC can be used for purity determination and separation from related compounds.

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